molecular formula C14H14F3N3O2 B2506475 4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one CAS No. 2408938-46-3

4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one

Cat. No.: B2506475
CAS No.: 2408938-46-3
M. Wt: 313.28
InChI Key: IYMHZQQWBUDRML-GHMZBOCLSA-N
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Description

4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Formation of the Isoindole Moiety: The isoindole ring is formed through a series of cyclization and condensation reactions involving aromatic precursors.

    Coupling Reactions: The final step involves coupling the piperidine and isoindole moieties through amide bond formation or other suitable linkages.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the piperidine and isoindole moieties contribute to its overall stability and reactivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-[(3R,6R)-2-oxo-6-(methyl)piperidin-3-yl]-3H-isoindol-1-one
  • 4-Amino-2-[(3R,6R)-2-oxo-6-(ethyl)piperidin-3-yl]-3H-isoindol-1-one
  • 4-Amino-2-[(3R,6R)-2-oxo-6-(fluoromethyl)piperidin-3-yl]-3H-isoindol-1-one

Uniqueness

The presence of the trifluoromethyl group in 4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one distinguishes it from similar compounds. This group significantly enhances its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound in pharmaceutical research.

Properties

IUPAC Name

4-amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c15-14(16,17)11-5-4-10(12(21)19-11)20-6-8-7(13(20)22)2-1-3-9(8)18/h1-3,10-11H,4-6,18H2,(H,19,21)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMHZQQWBUDRML-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1N2CC3=C(C2=O)C=CC=C3N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC(=O)[C@@H]1N2CC3=C(C2=O)C=CC=C3N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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